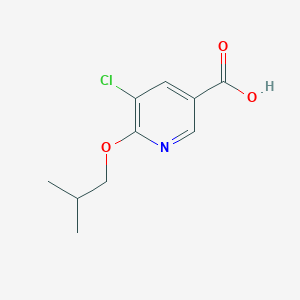

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOXLYUMUCAYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Crystal Structure and NMR Characterization of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure and conducting a thorough NMR characterization of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid is a substituted pyridine derivative. The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise arrangement of atoms in the solid state, or crystal structure, profoundly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability.[3][4] Complementary to this, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure, connectivity, and dynamics in solution.[5] A combined approach of single-crystal X-ray diffraction and high-resolution NMR spectroscopy is therefore indispensable for the unambiguous structural elucidation and characterization of novel chemical entities like 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid.

This guide will detail the experimental rationale and protocols for obtaining high-quality single crystals, determining their three-dimensional structure via X-ray diffraction, and performing a comprehensive multi-nuclear and multi-dimensional NMR analysis.

I. Synthesis and Purification for Crystallization

The successful growth of single crystals suitable for X-ray diffraction is critically dependent on the purity of the compound.[6][7] The following is a proposed synthetic route and purification strategy for obtaining high-purity 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid. The synthesis is based on established methodologies for the functionalization of pyridine rings.[8][9]

A. Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid.

B. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[10][11][12] The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[6][11]

Experimental Protocol: Recrystallization

-

Solvent Screening: A systematic screening of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water mixtures) should be performed to identify a suitable system.

-

Dissolution: The crude 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper.

-

Cooling and Crystallization: The flask is covered and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.[7]

-

Crystal Collection: The purified crystals are collected by vacuum filtration using a Büchner funnel.[6]

-

Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum.

II. Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3][13][14]

A. Crystal Growth

The growth of a single crystal of sufficient size and quality is often the most challenging step.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture identified during the recrystallization screening.

-

The solution is filtered through a syringe filter (0.22 µm) into a clean vial.

-

The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at room temperature.

B. Data Collection and Structure Refinement

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a goniometer head and placed in the X-ray diffractometer.[14] Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[3][14] The resulting data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[15]

C. Expected Crystallographic Data

Based on the analysis of similar pyridine carboxylic acid derivatives, the following is a table of expected crystallographic parameters for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid.[16][17][18][19][20]

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.3-1.5 |

| R-factor (%) | < 5 |

III. Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5] A comprehensive NMR analysis involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

A. Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[21][22][23][24][25]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Approximately 5-10 mg of the purified compound is accurately weighed for ¹H NMR, and 20-30 mg for ¹³C NMR and 2D experiments.[22]

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).[25]

-

Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[22]

-

Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube.[23]

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.[21]

B. NMR Data Acquisition and Interpretation

A series of NMR experiments should be conducted to fully characterize the molecule.

Sources

- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Recrystallization [sites.pitt.edu]

- 7. jackwestin.com [jackwestin.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. m.youtube.com [m.youtube.com]

- 11. mt.com [mt.com]

- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. pulstec.net [pulstec.net]

- 14. youtube.com [youtube.com]

- 15. lit.jinr.ru [lit.jinr.ru]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]

- 21. Section_4 [nmr.chem.ualberta.ca]

- 22. organomation.com [organomation.com]

- 23. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 24. ou.edu [ou.edu]

- 25. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

Thermodynamic stability of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic Acid at Room Temperature

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid at ambient conditions. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the theoretical considerations and a robust experimental strategy to fully characterize its stability profile. The protocols and analytical techniques described herein are grounded in established principles of solid-state chemistry and pharmaceutical development, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug from discovery to market, the inherent stability of the active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2][3] Thermodynamic stability, which describes the tendency of a compound to exist in its lowest energy state, directly influences critical quality attributes such as purity, potency, and bioavailability over time.[3] For a molecule like 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid, understanding its stability at room temperature is paramount for defining appropriate storage conditions, formulation strategies, and ultimately, ensuring patient safety.

Instabilities can manifest as chemical degradation, leading to the formation of potentially toxic impurities, or as physical changes, such as polymorphism, which can alter solubility and dissolution rates.[2][3] Therefore, a proactive and thorough evaluation of thermodynamic stability during early-phase development is not merely a regulatory requirement but a fundamental aspect of risk mitigation and successful drug product commercialization.[3] This guide will provide a detailed roadmap for such an evaluation.

Theoretical Stability Considerations for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic Acid

The molecular structure of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid incorporates several functional groups that may influence its stability. A predictive assessment of its stability can be made by considering the contributions of these individual moieties.

-

The Pyridine-3-carboxylic Acid Core: Pyridine carboxylic acids are generally stable compounds.[4][5] The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring can influence the molecule's susceptibility to nucleophilic attack.

-

The Chloro Substituent: The presence of a chlorine atom on the pyridine ring introduces a potential site for nucleophilic substitution or reductive dehalogenation, although these reactions typically require specific conditions not present at room temperature in a solid state. Photodegradation is a more likely pathway for chloropyridine derivatives, potentially leading to dehalogenation or other rearrangements upon exposure to light.[6][7]

-

The 2-methylpropoxy (isobutoxy) Ether Linkage: Ether linkages are generally stable but can be susceptible to oxidative degradation, particularly in the presence of light and oxygen, which can lead to the formation of peroxides. Hydrolysis of the ether is also a possibility under acidic or basic conditions, but is unlikely to be a significant degradation pathway for the solid material at neutral pH and room temperature.

Based on these considerations, the primary degradation pathways to investigate for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid under ambient conditions would be photodegradation and oxidation. The solid-state form (crystalline vs. amorphous) will also play a crucial role in its stability, with the amorphous form generally being more reactive.[8]

A Rigorous Experimental Framework for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid necessitates a multi-faceted experimental approach. The following sections detail the key analytical techniques and protocols required.

Solid-State Characterization

Understanding the solid-state properties of the API is the first step in any stability study.[1][8]

XRPD is essential for determining the crystallinity of the material and identifying its polymorphic form.[2] An initial XRPD scan will provide a fingerprint of the crystalline structure. Subsequent scans after stability testing can detect any changes in the solid form.

DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions. A sharp melting endotherm is indicative of a highly crystalline and pure compound.

TGA measures the change in mass of a sample as a function of temperature.[10] It is used to assess thermal stability and to identify the temperature at which decomposition begins. For 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid, TGA can help determine if decomposition is associated with the loss of volatile fragments.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the API to identify potential degradation products and pathways.[11]

A systematic approach to forced degradation is crucial for obtaining meaningful data. The following workflow is recommended:

Caption: Workflow for a comprehensive forced degradation study.

Long-Term Stability Study at Room Temperature

While forced degradation provides rapid insights, a long-term stability study under intended storage conditions is essential for confirming the thermodynamic stability of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid.

-

Sample Preparation: Store accurately weighed samples of the API in appropriate containers (e.g., sealed glass vials) to prevent contamination.

-

Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% ± 5% relative humidity (RH), as per ICH guidelines for long-term testing.

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Purity and degradation products (using a validated stability-indicating HPLC method)

-

Polymorphic form (by XRPD)

-

Water content (by Karl Fischer titration)

-

Data Interpretation and Stability Profile

The data gathered from the experimental framework will allow for a comprehensive assessment of the thermodynamic stability.

Quantitative Data Summary

The results of the stability studies should be tabulated for clear comparison.

| Stability Test | Condition | Duration | Purity (%) | Major Degradant (%) | Polymorphic Form |

| Initial (T=0) | - | - | >99.5 | <0.1 | Form I |

| Forced Degradation | 80°C | 2 weeks | To be determined | To be determined | To be determined |

| 25°C/90% RH | 2 weeks | To be determined | To be determined | To be determined | |

| Photolytic (ICH Q1B) | - | To be determined | To be determined | To be determined | |

| Long-Term | 25°C/60% RH | 3 months | To be determined | To be determined | To be determined |

| 25°C/60% RH | 6 months | To be determined | To be determined | To be determined | |

| 25°C/60% RH | 12 months | To be determined | To be determined | To be determined |

Building the Stability Profile

-

Chemical Stability: A lack of significant degradation under long-term storage conditions at room temperature would indicate good chemical stability. The forced degradation studies will reveal the likely degradation pathways, which should be consistent with the theoretical assessment (e.g., photodegradation or oxidation).

-

Physical Stability: No change in the XRPD pattern over the course of the long-term stability study would confirm the physical stability of the crystalline form. If polymorphic changes are observed, further investigation into the relative stability of the different forms is warranted.

Conclusion

The thermodynamic stability of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid at room temperature is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has provided a comprehensive, scientifically-grounded framework for such an investigation. By following the outlined experimental protocols and analytical strategies, researchers can build a robust stability profile for this molecule. This will not only satisfy regulatory requirements but also provide the fundamental knowledge needed for successful formulation development and the delivery of a safe and effective drug product to patients.

References

- VxP Pharma. (2020, January 11). Solid State Stability.

-

Ribeiro da Silva, M. A., & Monte, M. J. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(3), 963–968. Retrieved from [Link]

-

Byrn, S. R., Zografi, G., & Chen, X. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Advanced Drug Delivery Reviews, 55(10), 1383-1411. Retrieved from [Link]

-

Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

-

Al-Sanea, M. M., & Al-Warhi, T. I. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1647–1705. Retrieved from [Link]

-

Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Retrieved from [Link]

-

INOLYTIX. (2020, November 17). Solid-state analysis of active pharmaceutical ingredients. Retrieved from [Link]

-

Solid State Chemistry During the Early Stages of Pharmaceutical Development. (2021, November 9). Contract Development and Manufacturing Organization (CDMO). Retrieved from [Link]

-

Fetzner, S. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 19(4), 309-340. Retrieved from [Link]

Sources

- 1. Solid-State Analysis of Active Pharmaceutical Ingredients | Malvern Panalytical [malvernpanalytical.com]

- 2. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid State Chemistry During the Early Stages of Pharmaceutical Development [registech.com]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-state analysis of active pharmaceutical ingredients: Inolytix extends its portfolio of analytical methods - INOLYTIX [inolytix.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Solid State Stability | VxP Pharma [vxppharma.com]

Preliminary Toxicity Screening of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid: An In-Depth Technical Guide

Executive Summary

In early-stage drug discovery, identifying structural liabilities before advancing to in vivo pharmacokinetics is critical for reducing attrition rates. This guide outlines the preliminary toxicity screening strategy for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (CAS: 1008769-66-1), also known as 5-chloro-6-isobutoxynicotinic acid[1][2]. As a highly functionalized building block, this compound possesses specific structural motifs that necessitate a targeted, mechanistically driven in vitro screening cascade to de-risk potential hepatotoxic, genotoxic, and cardiotoxic liabilities.

Structural Liabilities & Mechanistic Rationale

A rigorous toxicity screen does not blindly apply assays; it interrogates the specific chemical architecture of the molecule. For 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid, three primary structural features dictate our screening logic:

-

The Carboxylic Acid Moiety (Hepatotoxicity Risk): Carboxylic acids are prime substrates for Phase II UDP-glucuronosyltransferases (UGTs). They frequently form electrophilic acyl glucuronides. Unlike stable ether glucuronides,, covalently binding to hepatic proteins and triggering idiosyncratic drug-induced liver injury (DILI) or immune-mediated toxicity[3].

-

The Chloropyridine Core (Genotoxicity Risk): Halogenated heteroaromatics can be oxidatively bioactivated by Cytochrome P450 (CYP450) enzymes into reactive epoxides. These electrophiles can intercalate with DNA or form adducts, necessitating rigorous mutagenicity profiling.

-

The Isobutoxy Group (Cardiotoxicity Risk): The addition of a lipophilic 2-methylpropoxy tail increases the compound's LogP. Lipophilic aromatic compounds are classic pharmacophores for promiscuous binding to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization[4].

Fig 1: Mechanistic pathway of acyl glucuronidation leading to hepatotoxicity versus clearance.

Tier 1: In Vitro Hepatotoxicity & Reactive Metabolite Screening

Standard 2D HepG2 cultures rapidly lose CYP450 and UGT expression, rendering them blind to metabolism-dependent toxicity. To accurately capture the toxicity of acyl glucuronides or CYP-mediated reactive metabolites, we utilize 3D Primary Human Hepatocyte (PHH) Spheroids .

-

Causality: 3D spheroids maintain tight junctions, biliary canaliculi networks, and stable Phase I/II metabolic competence for up to 28 days. This physiological relevance is mandatory for detecting the slow accumulation of covalent protein adducts.

Step-by-Step Protocol:

-

Spheroid Formation: Seed cryopreserved PHHs into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well. Centrifuge at 150 × g for 5 minutes and incubate for 5 days to allow compact spheroid formation.

-

Compound Exposure: Prepare serial dilutions of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (0.1 µM to 100 µM) in Williams' E medium.

-

Metabolic Interrogation: Dose the spheroids in parallel with and without 1-aminobenzotriazole (ABT, 1 mM), a pan-CYP inhibitor. If toxicity is rescued by ABT, the liability is CYP-mediated bioactivation.

-

Incubation & Readout: Incubate for 72 hours. Lyse the spheroids and quantify intracellular ATP using CellTiter-Glo® 3D. Measure Lactate Dehydrogenase (LDH) release in the supernatant to assess membrane integrity.

-

Self-Validation Mechanism: The assay is only valid if the positive control (Diclofenac, a known acyl glucuronide former) yields an IC50 < 20 µM, and the vehicle control (0.1% DMSO) maintains >95% viability.

Tier 2: Genotoxicity Profiling (Mini-Ames Test)

To evaluate the DNA-reactive potential of the chloropyridine core, we deploy a miniaturized bacterial reverse mutation assay compliant with the principles of[5].

-

Causality: Salmonella typhimurium strains are engineered with mutations in the histidine operon. If the test compound or its metabolites cause base-pair substitutions or frameshifts, the bacteria revert to prototrophy and form colonies on histidine-depleted agar.

Step-by-Step Protocol:

-

Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to a density of 1−2×109 cells/mL.

-

Metabolic Activation (S9 Mix): Prepare a 10% S9 fraction (derived from Aroclor 1254-induced rat liver) supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

-

Exposure (24-Well Format): Mix 10 µL of the test compound (up to 5,000 µ g/plate equivalent), 50 µL of S9 mix (or phosphate buffer for -S9 conditions), and 10 µL of bacterial culture.

-

Plating & Incubation: Add top agar containing trace histidine/biotin, pour into 24-well plates containing minimal bottom agar, and incubate at 37°C for 48–72 hours.

-

Self-Validation Mechanism: Automated colony counting must confirm that positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for TA100 -S9) induce a ≥3-fold increase in revertant colonies compared to the vehicle control.

Tier 3: Cardiotoxicity (hERG) Screening

Regulatory bodies mandate the evaluation of delayed ventricular repolarization risk prior to human trials, as outlined in the [4]. The isobutoxy moiety of our target compound presents a distinct lipophilic liability that must be tested via automated patch-clamp electrophysiology.

-

Causality: The hERG (Kv11.1) channel possesses a large inner vestibule lacking the highly conserved Pro-X-Pro sequence found in other voltage-gated channels. This structural anomaly allows diverse lipophilic molecules to become trapped, blocking the rapid delayed rectifier potassium current ( IKr ) and prolonging the QT interval.

Step-by-Step Protocol:

-

Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording buffer.

-

Automated Patch-Clamp Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Apply negative pressure to establish a high-resistance gigaseal (>1 GΩ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

-

Perfusion: Perfuse 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

-

Self-Validation Mechanism: The assay is validated by the application of E-4031 (a selective hERG blocker), which must demonstrate an IC50 between 10–30 nM.

Fig 2: Sequential Go/No-Go decision workflow for preliminary in vitro toxicity screening.

Data Synthesis & Go/No-Go Decision Matrix

To ensure objective decision-making, the quantitative outputs from the screening cascade must be evaluated against strict pharmacological thresholds. The table below summarizes the target metrics required to advance 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid to in vivo studies.

| Assay | Target Metric | Acceptable Threshold (Go) | Liability Threshold (No-Go) | Self-Validating Control |

| 3D PHH Hepatotoxicity | ATP Depletion (IC50) | > 50 µM | < 10 µM | Chlorpromazine (IC50 ~15 µM) |

| Mini-Ames (OECD 471) | Revertant Colonies | < 2-fold over vehicle | ≥ 2-fold over vehicle | 2-Aminoanthracene (+S9) |

| hERG Patch-Clamp | Peak Tail Current (IC50) | > 10 µM | < 1 µM | E-4031 (IC50 ~10 nM) |

If the compound triggers a "No-Go" in Tier 1, structural redesign should focus on bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) to prevent acyl glucuronidation. If hERG liability is detected in Tier 3, reducing the lipophilicity of the isobutoxy group or introducing a stereocenter to disrupt planar binding in the channel cavity is advised.

References

-

OECD Test Guideline 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Available at:[Link]

-

Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Stachulski, A. V., et al. (2006). Journal of Medicinal Chemistry, 49(24), 6931-6945. Available at:[Link]

-

ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Discovery and early-stage research on 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a hypothetical discovery and early-stage research program for the novel chemical entity, 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid. Leveraging the well-established utility of the pyridine-3-carboxylic acid scaffold in medicinal chemistry, we outline a strategic, field-proven approach from initial synthesis rationale to preliminary preclinical evaluation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and detailing self-validating protocols. We will explore a plausible synthetic route, a phenotypic screening-first strategy for target identification, subsequent target deconvolution, and a suite of in vitro assays for hit confirmation and early ADME/Tox profiling.

Introduction: The Rationale for Investigation

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 bioactive compounds and numerous FDA-approved drugs.[1][3][4] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisostere for other functional groups make it a "privileged scaffold" in drug design.[4][5] The nicotinic acid (pyridine-3-carboxylic acid) motif, in particular, is found in a plethora of therapeutic agents for a wide range of diseases.[6]

The subject of this guide, 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (designated here as CMPA ), represents a rational exploration of new chemical space built upon this validated scaffold. The strategic inclusion of a chloro group at the 5-position and a 2-methylpropoxy group at the 6-position is intended to modulate the molecule's physicochemical properties, potentially influencing its potency, selectivity, and pharmacokinetic profile. This approach is a classic example of scaffold-based design, where a known pharmacophore is decorated to discover novel biological activities or to optimize existing ones.[7][8][9]

Table 1: Physicochemical Properties of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (CMPA)

| Property | Value | Source |

| CAS Number | 1008769-66-1 | [10] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [11] |

| Molecular Weight | 229.66 g/mol | [11] |

Synthesis Pathway: A Plausible Retrosynthetic Approach

While multiple synthetic routes to substituted nicotinic acids exist, we propose a robust and scalable pathway for the synthesis of CMPA .[6][12][13][14][15] The proposed synthesis leverages commercially available starting materials and employs well-established reaction mechanisms, ensuring reproducibility.

Figure 1: Proposed retrosynthetic analysis and forward synthesis of CMPA.

Experimental Protocol: Synthesis of CMPA

-

Step 1: Hydroxylation of Methyl 2,5-dichloropyridine-3-carboxylate.

-

To a solution of methyl 2,5-dichloropyridine-3-carboxylate in dioxane, add an aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux for 12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture, acidify with HCl to pH ~4, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-chloro-6-hydroxypyridine-3-carboxylate.

-

-

Step 2: Williamson Ether Synthesis.

-

To a solution of methyl 5-chloro-6-hydroxypyridine-3-carboxylate in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture for 30 minutes at 0°C, then add isobutyl bromide (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylate.

-

-

Step 3: Saponification.

-

Dissolve the ester from Step 2 in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (2 equivalents) and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the mixture with 1N HCl to pH ~3.

-

Extract the product with ethyl acetate. Dry the organic layer, concentrate, and recrystallize from a suitable solvent system to yield the final product, CMPA .

-

Early-Stage Research Workflow: A Phenotypic-First Approach

For a novel compound like CMPA with no known biological target, a phenotypic screening approach is often more advantageous than a target-based screen.[16][17][18][19][20] Phenotypic screening assesses the compound's effect in a complex biological system (like a cell or whole organism) without preconceived bias about its mechanism of action, which can lead to the discovery of novel therapeutic targets and pathways.[18][20]

Figure 2: High-level overview of the early-stage research workflow for CMPA.

Phase 1: Phenotypic Screening

The initial goal is to cast a wide net to detect any biological activity. A panel of diverse, disease-relevant cell-based assays is employed.[20][21][22][23]

Experimental Protocol: High-Content Cellular Viability Screen

-

Cell Plating: Plate a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in 384-well microplates at an optimized density.

-

Compound Treatment: Treat cells with CMPA at a single high concentration (e.g., 10 µM) for 72 hours. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

-

Staining: After incubation, fix and permeabilize the cells. Stain with Hoechst 33342 (for nuclei count) and a viability marker (e.g., CellTiter-Glo®).[24]

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of viable cells per well relative to controls.

-

Hit Criteria: A compound is considered a "hit" if it reduces cell viability by >50% in one or more cell lines.

Table 2: Hypothetical Phenotypic Screening Results for CMPA (10 µM)

| Cell Line | Disease | % Viability Reduction | Hit? |

| A549 | Lung Cancer | 12% | No |

| MCF-7 | Breast Cancer | 8% | No |

| HCT116 | Colon Cancer | 75% | Yes |

| HepG2 | Liver Cancer | 15% | No |

Based on these hypothetical results, CMPA is identified as a selective hit against the HCT116 colon cancer cell line.

Phase 2: Target Identification and Deconvolution

Identifying the molecular target responsible for the observed phenotype is a critical, albeit challenging, step.[25][26][27] Affinity-based pull-down coupled with mass spectrometry is a robust and widely used method.[28][29]

Figure 3: Workflow for target identification using affinity chromatography.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to CMPA at a position determined not to be critical for its activity (e.g., via the carboxylic acid).

-

Lysate Incubation: Incubate the biotinylated CMPA probe with pre-cleared HCT116 cell lysate. As a control, incubate a separate lysate sample with free biotin.

-

Affinity Capture: Add streptavidin-coated magnetic beads to each lysate to capture the probe and any interacting proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands unique to the CMPA -probe sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30]

-

Data Analysis: Identify candidate target proteins by searching proteomic databases.

Let us hypothesize that this process identifies "Enzyme X," a kinase known to be overexpressed in some colon cancers, as the primary binding partner of CMPA .

Phase 3: Hit Confirmation and In Vitro Profiling

With a putative target identified, the next step is to confirm this interaction and characterize the compound's activity using a suite of targeted in vitro assays.[22][31]

Experimental Protocols:

-

Biochemical Assay (Target Engagement):

-

Objective: To confirm direct inhibition of Enzyme X by CMPA .

-

Method: Utilize a fluorescence-based kinase assay. Incubate recombinant human Enzyme X with its specific substrate and ATP in the presence of varying concentrations of CMPA .

-

Endpoint: Measure the rate of substrate phosphorylation. Calculate the IC₅₀ value (the concentration of CMPA that inhibits 50% of Enzyme X activity).

-

-

Cellular Assay (Mechanism Confirmation):

-

Objective: To verify that CMPA 's anti-proliferative effect is mediated through Enzyme X.

-

Method: Use siRNA to specifically knock down the expression of Enzyme X in HCT116 cells. Treat both the knockdown cells and control cells with CMPA and measure cell viability.

-

Expected Outcome: If Enzyme X is the true target, the knockdown cells should show significantly reduced sensitivity to CMPA compared to control cells.

-

-

Selectivity Profiling:

-

Objective: To assess the selectivity of CMPA .

-

Method: Screen CMPA against a panel of related kinases to determine if its inhibitory activity is specific to Enzyme X.

-

Endpoint: Determine IC₅₀ values for other kinases. A highly selective compound will have a much lower IC₅₀ for Enzyme X compared to other kinases.

-

Phase 4: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADME/Tox) is crucial to avoid late-stage failures.[32][33][34][35][36] These in vitro assays provide an initial filter for drug-like properties.

Table 3: Hypothetical In Vitro Profile of CMPA

| Assay Type | Parameter | Result | Interpretation |

| Efficacy | Enzyme X IC₅₀ | 75 nM | Potent inhibitor of the target kinase. |

| HCT116 Cell Viability GI₅₀ | 250 nM | Good translation from biochemical to cellular activity. | |

| Selectivity | Kinase Panel (IC₅₀ > 10 µM) | >100-fold selective | Highly selective for Enzyme X over other kinases. |

| ADME | Aqueous Solubility (pH 7.4) | 150 µM | Moderate solubility, may require formulation work. |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High predicted intestinal absorption. | |

| Microsomal Stability (t½, human) | >60 min | Low intrinsic clearance, likely good metabolic stability. | |

| Toxicity | hERG Inhibition IC₅₀ | >30 µM | Low risk of cardiac toxicity. |

| Cytotoxicity (HepG2 cells) | >50 µM | Low general cytotoxicity. |

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded pathway for the discovery and initial investigation of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid. By starting with a rationale rooted in the power of scaffold-based drug design, progressing through a logical sequence of phenotypic screening, target deconvolution, and in vitro characterization, we have constructed a plausible profile for CMPA as a potent and selective inhibitor of "Enzyme X" with a promising early ADME/Tox profile.

The hypothetical data presented suggests that CMPA is a viable hit compound worthy of a full-fledged hit-to-lead optimization program. Future efforts would focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of CMPA to improve potency and optimize ADME properties.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of CMPA in a mouse xenograft model using HCT116 cells.

-

Pharmacokinetic (PK) Studies: Determining the compound's half-life, bioavailability, and distribution in animal models.

This structured approach, combining unbiased phenotypic discovery with rigorous mechanistic validation, represents a robust strategy for advancing novel chemical entities toward preclinical development.

References

-

Phenotypic screening - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

-

Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 20, 2026, from [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved March 20, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

-

Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21). Retrieved March 20, 2026, from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. (2018, July 18). Retrieved March 20, 2026, from [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Retrieved March 20, 2026, from [Link]

-

In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved March 20, 2026, from [Link]

-

5 Target Deconvolution Approaches in Drug Discovery - Technology Networks. (2018, November 29). Retrieved March 20, 2026, from [Link]

-

In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech. (2024, April 8). Retrieved March 20, 2026, from [Link]

-

In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29). Retrieved March 20, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Retrieved March 20, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Retrieved March 20, 2026, from [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003, September 15). Retrieved March 20, 2026, from [Link]

-

The impact of early ADME profiling on drug discovery and development strategy. (n.d.). Retrieved March 20, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved March 20, 2026, from [Link]

-

Full article: Computational Design of New Molecular Scaffolds for Medicinal Chemistry, Part II: Generalization of Analog Series-Based Scaffolds - Taylor & Francis. (2017, November 30). Retrieved March 20, 2026, from [Link]

-

Modeling ADME/Tox for Drug Discovery in the Age of Data - ULisboa Research Portal. (n.d.). Retrieved March 20, 2026, from [Link]

-

Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved March 20, 2026, from [Link]

-

ChemBounce: a computational framework for scaffold hopping in drug discovery - PMC. (2025, September 11). Retrieved March 20, 2026, from [Link]

-

The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature - ACS Publications. (2021, March 12). Retrieved March 20, 2026, from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrieved March 20, 2026, from [Link]

-

Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery - ResearchGate. (2025, August 7). Retrieved March 20, 2026, from [Link]

-

Target identification for biologically active small molecules using chemical biology approaches - PubMed. (2016, September 15). Retrieved March 20, 2026, from [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022, September 22). Retrieved March 20, 2026, from [Link]

-

A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal - kchem.org. (n.d.). Retrieved March 20, 2026, from [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - Semantic Scholar. (n.d.). Retrieved March 20, 2026, from [Link]

-

Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (2014, June 15). Retrieved March 20, 2026, from [Link]

-

Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. (n.d.). Retrieved March 20, 2026, from [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.). Retrieved March 20, 2026, from [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Retrieved March 20, 2026, from [Link]

-

One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. (2016, February 2). Retrieved March 20, 2026, from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. (2022, October 18). Retrieved March 20, 2026, from [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark. (n.d.). Retrieved March 20, 2026, from [Link]

-

5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid — Chemical Substance Information. (n.d.). Retrieved March 20, 2026, from [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). Retrieved March 20, 2026, from [Link]

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents. (n.d.).

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 6. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. tandfonline.com [tandfonline.com]

- 10. nextsds.com [nextsds.com]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bkcs.kchem.org [bkcs.kchem.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 17. proventainternational.com [proventainternational.com]

- 18. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 20. technologynetworks.com [technologynetworks.com]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. axxam.com [axxam.com]

- 23. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]

- 24. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]

- 25. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 26. researchgate.net [researchgate.net]

- 27. Target identification for biologically active small molecules using chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. itmedicalteam.pl [itmedicalteam.pl]

- 32. lifechemicals.com [lifechemicals.com]

- 33. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. semanticscholar.org [semanticscholar.org]

- 35. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.cn]

- 36. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

Using 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid as a building block in drug discovery

Executive Summary

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (CAS:1) is a highly versatile, functionalized heteroaromatic building block[1]. Also known as 5-chloro-6-isobutoxynicotinic acid, this compound is engineered to address common pharmacokinetic and synthetic liabilities encountered in modern medicinal chemistry. This technical guide details the structural rationale behind its use and provides field-validated protocols for its integration into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The specific substitution pattern on this pyridine core is strategically designed to optimize both synthetic tractability and in vivo performance:

-

C3 Carboxylic Acid: Serves as the primary vector for diversification. It is readily activated for 2, which remain the most frequently executed transformations in drug discovery[2].

-

C6 Isobutoxy Group: Unsubstituted or lightly substituted pyridines are notoriously susceptible to oxidation by Aldehyde Oxidase (AOX), leading to rapid metabolic clearance. The bulky isobutoxy group acts as a steric shield, effectively 3 at the adjacent carbon[3]. Additionally, it tunes the lipophilicity (LogP) of the scaffold to enhance membrane permeability.

-

C5 Chlorine: Provides a dual function. It acts as an electronic modulator to lower the pKa of the pyridine nitrogen (reducing hERG liabilities) and serves as a highly specific 4[4].

Figure 1: Structural rationale and medicinal chemistry utility of the building block's key moieties.

Application Workflow 1: Amide Coupling

Because the pyridine ring is electron-deficient, the C3 carboxylic acid is less nucleophilic during activation compared to aliphatic acids. Standard carbodiimides (like EDC) can result in sluggish kinetics. We recommend 5, which forms a highly reactive 7-azabenzotriazole (OAt) ester, driving the reaction to completion even with sterically hindered or poorly nucleophilic amines[5].

Figure 2: Standardized HATU-mediated amide coupling workflow for 5-chloro-6-isobutoxynicotinic acid.

Self-Validating Protocol: HATU-Mediated Amidation

-

Activation: Dissolve 5-chloro-6-isobutoxynicotinic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile. Add HATU (1.2 eq) and stir at room temperature for 15 minutes.

-

Validation Check 1: Aliquot 5 µL of the reaction mixture into 1 mL of Methanol. Analyze via LC-MS. You must observe the mass of the OAt active ester or the methyl ester (formed by reaction with the MeOH quench) to confirm complete activation before proceeding.

-

Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

-

Validation Check 2: Monitor by LC-MS. The reaction is complete when >95% of the OAt ester is consumed.

-

Workup: Dilute the mixture with Ethyl Acetate. Wash twice with saturated aqueous NaHCO₃. Causality: This neutralizes and removes the acidic HOAt byproduct. Wash twice with 5% aqueous LiCl. Causality: LiCl drastically increases the polarity of the aqueous layer, effectively pulling the DMF solvent out of the organic phase to prevent co-elution during chromatography.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Quantitative Reagent Comparison

| Coupling Reagent | Activation Mechanism | Yield / Efficiency | Epimerization Risk | Suitability for this Building Block |

| HATU / DIPEA | Forms highly reactive OAt ester | High (>85%) | Low | Optimal; overcomes electron deficiency of the pyridine core. |

| EDC·HCl / HOBt | Forms OBt ester | Moderate (50-70%) | Moderate | Good for standard aliphatic amines; sluggish for anilines. |

| T3P / Pyridine | Forms mixed anhydride | High (75-90%) | Very Low | Excellent green alternative; simplifies aqueous workup. |

Application Workflow 2: Late-Stage Functionalization

While aryl chlorides are traditionally less reactive toward oxidative addition than bromides or iodides, the electron-withdrawing nature of the pyridine nitrogen activates the C5-Cl bond. Utilizing modern palladium pre-catalysts, such as, enables highly efficient Suzuki-Miyaura cross-coupling. This allows medicinal chemists to install diverse aryl or heteroaryl groups late in the synthesis to rapidly explore SAR.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

-

Preparation: In a microwave vial, combine the 5-chloro-6-isobutoxynicotinamide derivative (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Causality: Water is required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex. Sparge the solution with N₂ gas for 10 minutes. Causality: Dissolved oxygen will rapidly quench the active Pd(0) catalytic species, halting the reaction.

-

Catalyst Addition: Quickly add Pd(Amphos)₂Cl₂ (0.05 eq) and seal the vial. Heat to 90 °C for 5–12 hours.

-

Validation Check: Analyze via TLC or LC-MS. If unreacted chloride remains but the boronic acid is consumed (often due to protodeboronation), add an additional 0.5 eq of boronic acid and continue heating.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated palladium black, and extract the filtrate with Ethyl Acetate. Purify via flash chromatography.

References

-

NextSDS Chemical Database. "5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid — Chemical Substance Information." NextSDS. Available at:[Link]

-

ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." Journal of Organic Chemistry. Available at:[Link]

-

PMC / NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Institutes of Health. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cross-Coupling Reactions of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

Introduction: Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The subject of this guide, 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid, is a highly functionalized building block poised for diversification. The strategic placement of a chloro substituent at the 5-position, an isobutoxy group at the 6-position, and a carboxylic acid at the 3-position offers multiple avenues for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds, making them ideal for the late-stage functionalization of such complex intermediates.[1][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights for various cross-coupling reactions applicable to 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid.

Substrate Analysis: Reactivity and Potential Challenges

The reactivity of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid in cross-coupling reactions is dictated by the interplay of its substituents:

-

The C5-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[5][6] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[5] However, the pyridine ring is an electron-deficient system, which activates the C-Cl bond towards oxidative addition, making it a viable substrate for many cross-coupling reactions.[4]

-

The Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group at the 3-position further activates the C5-Cl bond. However, the acidic proton can interfere with basic reaction conditions, and the carboxylate may coordinate to the metal center, potentially influencing the catalytic cycle. In some cases, decarbonylative cross-coupling can be a competing pathway, although this is more common with specific activating agents.[7]

-

The 6-Isobutoxy Group: This electron-donating group can modulate the electronic properties of the pyridine ring, potentially influencing the rate of oxidative addition and other steps in the catalytic cycle.

Strategic Approaches to Cross-Coupling

A variety of palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of the C5-Cl bond of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid. The choice of reaction will depend on the desired final product.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][6][8][9][10] For electron-poor heteroaryl chlorides like our substrate, this reaction is highly feasible.[4][11]

Catalyst and Ligand Selection: The success of the Suzuki coupling of an aryl chloride is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition step.[12][13]

| Ligand Class | Examples | Rationale |

| Bulky Monophosphine Ligands (Buchwald-type) | XPhos, SPhos, RuPhos | These ligands possess a biaryl backbone and a bulky, electron-rich phosphine moiety, which enhances catalyst activity and stability.[12][13] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs form strong bonds with the palladium center, creating robust and highly active catalysts suitable for challenging substrates. |

| Ferrocenyl Phosphines | dppf | These ligands offer a good balance of steric bulk and electron-donating properties. |

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and temperature may be necessary for different boronic acid partners.

Materials:

-

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

-

In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2.5 mol%) and XPhos (5.0 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add an additional 3 mL of anhydrous 1,4-dioxane to the reaction mixture.

-

Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[14][15] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14][16]

Protocol: Sonogashira Coupling of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid with Phenylacetylene

Materials:

-

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

To a degassed solution of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (1.0 equiv.) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

-

Degas the reaction mixture for a further 5 minutes at room temperature.

-

Add phenylacetylene (1.1 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle for Sonogashira Coupling

Caption: The catalytic cycle of the Sonogashira reaction.

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes.[17] For aryl chlorides, the reaction often requires higher temperatures and specific catalyst systems.[18][19]

Proposed Conditions:

-

Catalyst: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.

-

Base: A phosphine sponge like triethylamine or a carbonate base such as K₂CO₃ or Cs₂CO₃.

-

Solvent: Polar aprotic solvents like DMF or NMP are commonly used.

-

Additives: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[18]

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is a powerful method for the synthesis of arylamines.[1][20] The amination of chloropyridines can be challenging and often requires elevated temperatures and highly active catalyst systems.[5]

Proposed Conditions:

-

Catalyst: A palladium precatalyst (e.g., a G3 or G4 palladacycle) is often more reliable than Pd(OAc)₂.[5]

-

Ligand: Sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos are highly effective.[5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[5]

-

Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are preferred.[5]

Negishi Coupling: For C-C Bond Formation with Organozinc Reagents

The Negishi coupling is known for its high functional group tolerance and the ability to couple a wide range of sp², and sp³ carbon centers.[21] The preparation of the organozinc reagent from the coupling partner is a key step.

Proposed Conditions:

-

Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) source and a phosphine ligand.

-

Organozinc Reagent: Prepared from the corresponding organohalide and activated zinc.

-

Solvent: Anhydrous THF is a common solvent for Negishi couplings.

Conclusion

The functionalization of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid via palladium-catalyzed cross-coupling reactions offers a versatile and powerful strategy for the synthesis of a diverse range of novel compounds. The choice of the specific cross-coupling reaction, catalyst, ligand, and reaction conditions should be tailored to the desired target molecule. The protocols and insights provided in this guide serve as a strong foundation for the successful implementation of these transformative reactions in a research and development setting.

References

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

-

An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications. Available at: [Link]

-

Expanding the Horizons of Suzuki Reactions: Pd‐PEPPSI–Mediated Traditional and Decarbonylative Couplings With Diverse Assure Analogues - ResearchGate. Available at: [Link]

-

Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex - Chemical Communications (RSC Publishing). Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Available at: [Link]

-

Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. Available at: [Link]

-

The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society. Available at: [Link]

-

Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available at: [Link]

-

Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters - ACS Publications. Available at: [Link]

-

Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC - NIH. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

-

Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate. Available at: [Link]

-

chromium-and cobalt-catalyzed cross-coupling and amination reactions - Elektronische Hochschulschriften der LMU München. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. Available at: [Link]

-

Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation - Arkivoc. Available at: [Link]

-

Recent Developments in Negishi Cross-Coupling Reactions | ACS Catalysis. Available at: [Link]

-

Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Anhydrides with Organozinc Reagents | Organic Letters - ACS Publications. Available at: [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Available at: [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

Heck Reactions with Aryl Chlorides - Diva-Portal.org. Available at: [Link]

-

Negishi coupling - Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. diva-portal.org [diva-portal.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Negishi coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vivo Dosing of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid and Related Pyridine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract